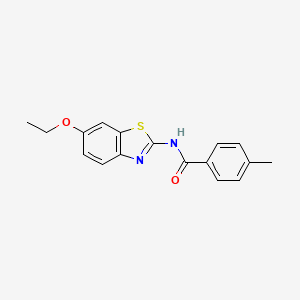

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

Description

Significance of N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-4-Methylbenzamide in Heterocyclic Chemistry

The structural architecture of This compound integrates three key components:

- A benzothiazole ring , which provides a planar, aromatic system capable of π-π stacking interactions and hydrogen bonding via its nitrogen and sulfur atoms.

- An ethoxy group at the 6-position, which modulates electron density across the benzothiazole ring and enhances solubility in polar solvents.

- A 4-methylbenzamide substituent at the 2-position, introducing steric bulk and hydrophobic character that influence ligand-receptor interactions.

This combination creates a multifunctional scaffold with tunable electronic properties. Computational studies indicate that the ethoxy group donates electron density through resonance effects, stabilizing the benzothiazole ring’s aromatic system. Meanwhile, the methylbenzamide moiety introduces a rigid, lipophilic domain that improves membrane permeability—a critical factor in pharmacokinetic optimization.

Table 1: Key Structural Features and Their Functional Implications

The compound’s synthetic versatility is demonstrated through its preparation via Ullmann-type coupling or nucleophilic acyl substitution , methodologies that allow precise control over regiochemistry. For example, the ethoxy group is typically introduced early in the synthesis via alkylation of a phenolic precursor, followed by cyclization with thiourea derivatives to form the benzothiazole ring.

Historical Evolution of Benzothiazole-Based Pharmacophores

Benzothiazoles first gained prominence in the early 20th century as dyes and vulcanization accelerators. However, their transition to medicinal chemistry began in the 1980s with the discovery of 2-aminobenzothiazoles as kinase inhibitors and antimicrobial agents. The introduction of riluzole , a benzothiazole-based neuroprotective drug approved for ALS treatment in 1995, marked a turning point in recognizing the scaffold’s therapeutic potential.

This compound represents a third-generation benzothiazole derivative, building on structure-activity relationship (SAR) studies that identified optimal substitution patterns:

- 6-Alkoxy groups (e.g., ethoxy) improve metabolic stability compared to earlier hydroxylated analogs.

- 2-Acylamino substituents (e.g., methylbenzamide) enhance selectivity for ATP-binding pockets in kinase targets.

Table 2: Milestones in Benzothiazole Pharmacophore Development

Recent applications extend beyond traditional drug discovery. For instance, fluorinated benzothiazole analogs serve as positron emission tomography (PET) tracers for amyloid-beta plaque imaging in Alzheimer’s disease. The ethoxy-methylbenzamide derivative’s balanced lipophilicity (logP ≈ 2.8) positions it as a candidate for central nervous system (CNS) drug development, where optimal blood-brain barrier penetration is essential.

Ongoing research explores this compound’s utility in catalysis , where its electron-rich benzothiazole core facilitates ligand-metal coordination in cross-coupling reactions. Additionally, its fluorescence properties (λ~em~ = 420–450 nm) are being investigated for organic light-emitting diode (OLED) applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-3-21-13-8-9-14-15(10-13)22-17(18-14)19-16(20)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQMIJRZFQHABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or acyl chlorides, followed by cyclization. One efficient method involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common reagents and conditions for these reactions include organic solvents like dioxane, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide has been investigated for its potential as a therapeutic agent due to its bioactive properties. Studies have shown that compounds with benzothiazole moieties exhibit antimicrobial, antifungal, and anticancer activities.

- Antimicrobial Activity : Research indicates that benzothiazole derivatives can inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. For instance, compounds similar to this compound have demonstrated significant inhibition against these bacteria in vitro .

- Anticancer Properties : The compound has been explored for its potential to act as an anticancer agent. Its mechanism may involve interaction with specific enzymes or receptors associated with cancer cell proliferation .

The compound's biological activity is linked to its structural features:

- The benzothiazole ring is known for its ability to interact with biological targets such as enzymes and receptors.

- The ethoxy group may enhance solubility and bioavailability, making it more effective in biological systems.

Case Study 1: Antimicrobial Efficacy

A study conducted by Mahmoud et al. (2020) evaluated the efficacy of various benzothiazole derivatives against E. coli and S. aureus. The results indicated that derivatives similar to this compound exhibited superior antimicrobial properties compared to standard antibiotics.

Case Study 2: Anticancer Activity

In a study by Dittmer et al. (2017), derivatives containing the benzothiazole structure were tested for anticancer activity against various cancer cell lines. The findings suggested that these compounds could inhibit cell growth significantly, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, interfering with the normal function of enzymes involved in various biological processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Key Observations:

Substituent Effects on Benzothiazole: Ethoxy at position 6 (target compound) vs. Substitutions at the benzothiazole 2-position (e.g., semicarbazone in ) modulate anticonvulsant activity by enhancing hydrogen-bonding interactions with CNS targets .

Benzamide Modifications :

- The 4-methyl group (target) vs. 4-CF₃ () or sulfamoyl (): Methyl provides moderate electron-donating effects, favoring interactions with hydrophobic pockets in kinases or HDACs. Trifluoromethyl increases metabolic stability but may reduce solubility .

Biological Activity Trends: Anticancer Potential: 4-Methylbenzamide derivatives () mimic ATP-competitive kinase inhibitors (e.g., PDGFRα, Aurora B). The target compound’s benzothiazole-ethoxy group may enhance selectivity for specific kinase isoforms . Antimicrobial Activity: Benzothiazoles with 6-fluoro or 6-nitro substituents () exhibit Gram-positive antibacterial activity, suggesting that the ethoxy group in the target compound may shift selectivity toward other pathogens .

Synthetic and Analytical Methods :

- The target compound’s synthesis likely parallels methods in (e.g., coupling reactions, NMR/HPLC validation). Its purity and stability would depend on solvent selection (e.g., DMF vs. THF) and catalyst systems .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound this compound belongs to the class of benzothiazole derivatives. Its chemical structure can be represented as follows:

Synthesis Methods:

The synthesis typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane under reflux conditions, followed by purification methods such as recrystallization or column chromatography.

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Kanamycin |

|---|---|---|

| Staphylococcus aureus | 25 | Higher efficacy |

| Escherichia coli | 30 | Comparable |

| Pseudomonas aeruginosa | 20 | Lower efficacy |

The compound exhibited significant antibacterial activity, particularly against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections .

2.2 Anticancer Activity

Research has shown that this compound can inhibit cancer cell proliferation. A study evaluated its effects on various cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 (Prostate Cancer) | 3.8 | Disruption of microtubule dynamics |

| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis |

The compound's mechanism involves binding to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis .

2.3 Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation: It can modulate receptors that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study tested the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with this compound compared to untreated controls.

Case Study 2: Cancer Cell Line Analysis

In a comparative study involving various benzothiazole derivatives, this compound exhibited superior antiproliferative effects against DU145 cells due to its unique structural features which enhance binding affinity to tubulin.

Q & A

Basic: What are the key synthetic challenges in preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide, and how can they be addressed methodologically?

Answer:

The synthesis involves multi-step reactions, including the formation of the benzothiazole core and subsequent coupling with 4-methylbenzamide. Critical challenges include:

- Regioselective Ethoxy Substitution : Ensuring the ethoxy group is introduced at the 6-position of the benzothiazole ring requires controlled reaction conditions (e.g., temperature, catalysts) to avoid isomerization .

- Amide Bond Formation : Coupling the benzothiazole intermediate with 4-methylbenzoyl chloride demands anhydrous conditions and catalysts like pyridine or DCC to enhance yield .

- Purification : Column chromatography or recrystallization from methanol is essential to isolate the pure product, as residual reagents (e.g., chlorinating agents) may persist .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

A combination of techniques is recommended:

- NMR Spectroscopy : H and C NMR confirm the benzothiazole backbone, ethoxy group (-OCHCH), and methylbenzamide substituent. For example, the thiazole proton typically appears at δ 7.5–8.5 ppm .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O of ethoxy) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N-H···N bonds in the benzothiazole ring) .

Advanced: How can computational methods guide the optimization of reaction conditions for this compound’s synthesis?

Answer:

Computational tools like density functional theory (DFT) and reaction path search algorithms can:

- Predict Reactivity : Identify favorable pathways for ethoxy substitution and amide coupling, minimizing side reactions .

- Optimize Catalysts : Screen catalysts (e.g., Pd-based systems) for regioselective benzothiazole functionalization .

- Simulate Scale-Up : Model continuous flow reactors to improve heat/mass transfer during large-scale synthesis, reducing impurities .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular uptake variations. Methodological approaches include:

- Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., enzymatic vs. cell-based) to assess potency consistency .

- Molecular Dynamics (MD) Simulations : Investigate binding modes to target proteins (e.g., PFOR enzyme inhibition) under different conditions .

- Metabolic Stability Tests : Evaluate if rapid degradation in certain media reduces observed activity .

Advanced: How do structural modifications (e.g., halogenation) alter this compound’s bioactivity?

Answer:

Modifications at specific positions significantly impact activity:

- Benzothiazole Substituents : Fluorine at the 6-position (replacing ethoxy) enhances lipophilicity and enzyme inhibition (e.g., PFOR) but may reduce solubility .

- Benzamide Modifications : Introducing electron-withdrawing groups (e.g., -CF) on the benzamide ring improves binding affinity to kinase targets .

- Thiazole Ring Variations : Replacing the thiazole with oxadiazole alters π-π stacking interactions, affecting anticancer activity .

Basic: What are the recommended protocols for evaluating this compound’s stability under storage conditions?

Answer:

- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .

- Light Exposure Tests : Use UV-vis spectroscopy to detect photodegradation products .

- Cyclic Freeze-Thaw : Assess solubility and aggregation in DMSO or PBS buffers .

Advanced: How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic profiles?

Answer:

AI tools integrated with platforms like COMSOL Multiphysics enable:

- ADMET Prediction : Forecast absorption, metabolism, and toxicity using QSAR models trained on PubChem datasets .

- De Novo Design : Generate novel analogs with optimized logP and polar surface area for blood-brain barrier penetration .

- High-Throughput Virtual Screening : Prioritize candidates with high binding scores against target proteins (e.g., EGFR kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.